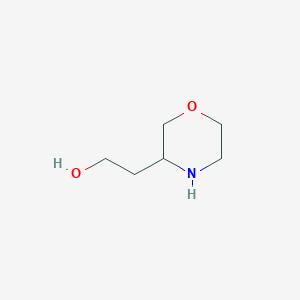

2-(Morpholin-3-yl)ethanol

Overview

Description

2-(Morpholin-3-yl)ethanol is an organic compound with the molecular formula C6H13NO2 . It is a powder form substance and has a molecular weight of 131.17 .

Synthesis Analysis

The synthesis of morpholines, including 2-(Morpholin-3-yl)ethanol, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The InChI code for 2-(Morpholin-3-yl)ethanol is 1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2 .Chemical Reactions Analysis

Morpholine undergoes most chemical reactions typical for other secondary amines, though the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine .Physical And Chemical Properties Analysis

2-(Morpholin-3-yl)ethanol has a molecular weight of 131.17 . It is a powder form substance and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

2-(Morpholin-3-yl)ethanol: A Versatile Compound in Scientific Research

Pharmaceutical Applications: Morpholine derivatives, including 2-(Morpholin-3-yl)ethanol, are known for their pharmacological potential. They can act as intermediates in the synthesis of various pharmaceuticals, such as inhibitors of prostaglandin synthesis, which are important in pain management and inflammation reduction .

Corrosion Inhibition: These compounds serve as corrosion inhibitors, particularly in the oil and gas industry, where they protect metal surfaces from corrosive substances .

Optical Brightening: In the textile industry, morpholine derivatives are used as optical brightening agents to enhance the appearance of fabrics .

Solvent for Cellulose: They are utilized as solvents to dissolve cellulose in textile processing and production .

Fruit and Vegetable Coatings: Morpholine derivatives are applied as coatings on fruits and vegetables to prolong shelf life and maintain freshness .

Synthesis of Natural Products: The morpholine ring is a common motif in natural products and biologically active compounds. 2-(Morpholin-3-yl)ethanol could be used in the synthesis of such compounds, contributing to research in biochemistry and pharmacognosy .

Antimicrobial Research: Compounds with a morpholine structure have shown potential in antimicrobial research, with applications in developing new drugs against bacteria, fungi, and mycobacteria .

Chemical Synthesis: This compound is also valuable in chemical synthesis as an intermediate or catalyst in various organic reactions, contributing to the development of new materials and chemicals .

Safety and Hazards

properties

IUPAC Name |

2-morpholin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPDWWYLCZDJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697729 | |

| Record name | 2-(Morpholin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholin-3-yl)ethanol | |

CAS RN |

399580-64-4 | |

| Record name | 2-(Morpholin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B1524561.png)

![tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B1524565.png)

![6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1524568.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524572.png)